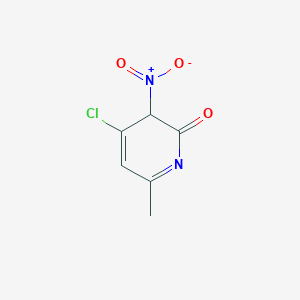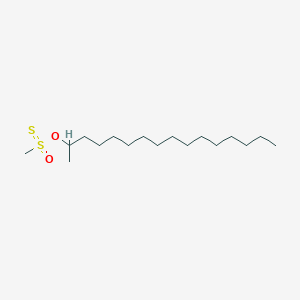
Hexaamminenickel(II)iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexaamminenickel(II)iodide is a coordination compound with the formula [Ni(NH3)6]I2 It consists of a nickel(II) ion surrounded by six ammonia molecules, forming an octahedral geometry
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexaamminenickel(II)iodide can be synthesized by reacting nickel(II) iodide with ammonia in an aqueous solution. The typical procedure involves dissolving nickel(II) iodide in water and then adding concentrated ammonia solution. The reaction is carried out at room temperature, and the product precipitates out of the solution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling parameters such as temperature, concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Hexaamminenickel(II)iodide undergoes various chemical reactions, including:
Oxidation: The nickel(II) ion can be oxidized to nickel(III) under certain conditions.
Reduction: The compound can be reduced to metallic nickel using reducing agents like hydrazine.
Substitution: Ammonia ligands can be replaced by other ligands such as water or halides.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Hydrazine or sodium borohydride in an alkaline medium.
Substitution: Aqueous solutions of other ligands at varying pH levels.
Major Products Formed:
Oxidation: Nickel(III) complexes.
Reduction: Metallic nickel.
Substitution: Various nickel(II) complexes with different ligands.
Scientific Research Applications
Hexaamminenickel(II)iodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel nanoparticles and other nickel complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of catalysts, electroplating, and as a stabilizer in certain chemical reactions.
Mechanism of Action
The mechanism of action of hexaamminenickel(II)iodide involves the interaction of the nickel(II) ion with various molecular targets. The ammonia ligands stabilize the nickel ion, allowing it to participate in redox reactions and coordinate with other molecules. The pathways involved include electron transfer processes and ligand exchange reactions.
Comparison with Similar Compounds
Hexaamminenickel(II)iodide can be compared with other similar compounds such as:
Hexaamminenickel(II)chloride ([Ni(NH3)6]Cl2): Similar structure but different anion, leading to variations in solubility and reactivity.
Hexaamminenickel(II)bromide ([Ni(NH3)6]Br2): Similar properties but different halide ion, affecting its chemical behavior.
Hexaamminenickel(II)sulfate ([Ni(NH3)6]SO4):
This compound is unique due to the presence of iodide ions, which can impart distinct properties such as higher molecular weight and different reactivity compared to its chloride and bromide counterparts.
Properties
IUPAC Name |
azane;nickel(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
![(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)


![4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12352719.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-(4-methoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12352723.png)

![6-[(E)-2-[5-[(E)-2-[2-methoxy-4-(pyridin-2-ylmethoxy)phenyl]ethenyl]pyrazolidin-3-yl]ethenyl]-1H-indole](/img/structure/B12352749.png)



